1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride
Overview
Description
“1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212189-77-9 . It has a molecular weight of 197.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-phenylcyclopropyl)ethanamine hydrochloride . The Inchi Code is 1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Branched Tryptamines
A study by Salikov et al. (2017) investigated the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. This research is significant for the synthesis of enantiomerically pure tryptamine, with (R,R)-(2-phenylcyclopropyl)ethanone yielding (S)-α-phenyltryptamine derivative with high enantiomeric excess (Salikov et al., 2017).
Anti-Influenza Virus Activity
Research conducted by Oka et al. (2001) focused on the development of anti-influenza virus agents through the synthesis of novel tricyclic compounds with unique amine moieties. Their study found that a particular compound showed potent anti-influenza A virus activity and was well tolerated in mice, indicating its potential as a novel anti-influenza agent (Oka et al., 2001).
Stereochemistry in Cyclopropane Formation
Casey and Strotman (2004) explored the reaction of specific compounds with organometallic complexes, leading to the formation of cyclopropanes with defined stereochemistry. This research is crucial for understanding the mechanisms of cyclopropane formation in organic chemistry (Casey & Strotman, 2004).
Synthesis of Functionalized Macrocycle
Bernhardt et al. (2004) discussed the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. This study is relevant in the synthesis of macrocycles, contributing to the field of supramolecular chemistry (Bernhardt et al., 2004).
Synthesis of Tetracyclic Dihydroquinazolines
Marinho and Proença (2016) investigated the synthesis of tetracyclic dihydroquinazolines, which are important in various pharmaceutical applications. This research presents a new methodology for synthesizing these compounds (Marinho & Proença, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRHUJHDXQFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.